5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole
CAS No.: 1251612-54-0
Cat. No.: VC4185235
Molecular Formula: C21H18BrN3O2S
Molecular Weight: 456.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251612-54-0 |
|---|---|
| Molecular Formula | C21H18BrN3O2S |
| Molecular Weight | 456.36 |
| IUPAC Name | 5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C21H18BrN3O2S/c1-13(2)26-17-9-5-15(6-10-17)21-24-19(27-25-21)11-20-23-18(12-28-20)14-3-7-16(22)8-4-14/h3-10,12-13H,11H2,1-2H3 |
| Standard InChI Key | MAAWKHDRRQHWON-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the 1,2,4-oxadiazole family, characterized by a five-membered ring containing two nitrogen and one oxygen atom. Key structural features include:
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1,2,4-Oxadiazole core: Positioned at the center, providing electronic stability and hydrogen-bonding capacity .
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4-(4-Bromophenyl)thiazole moiety: Attached via a methyl group at position 5, contributing hydrophobic and π-π stacking interactions .
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4-Isopropoxyphenyl group: At position 3, enhancing solubility and modulating steric effects .
Molecular Formula: CHBrNOS
Molecular Weight: 456.36 g/mol
IUPAC Name: 5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential cyclization and coupling reactions (Figure 1) :
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Formation of 4-(4-Bromophenyl)thiazol-2-amine:
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Methylation and Oxadiazole Cyclization:
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Isopropoxy Substitution:
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | I, EtOH, reflux | 85 |
| 2 | CS, KOH, reflux | 70 |
| 3 | 4-Isopropoxyphenol, KCO | 65 |
Structural Characterization
Spectroscopic Analysis
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H NMR (400 MHz, DMSO-d6):
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IR (KBr):
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HRMS: m/z 456.06 [M+H].
Table 2: Spectral Data Correlations
| Functional Group | NMR Signal (δ) | IR Absorption (cm) |
|---|---|---|
| Oxadiazole C=N | - | 1650 |
| Thiazole C-S | - | 680 |
| Isopropoxy C-O | 4.72 | 1240 |
Biological Activities and Mechanisms
Antimicrobial Activity
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Antibacterial: MIC values of 3.9–31.25 μM against Staphylococcus aureus and Escherichia coli, surpassing streptomycin in some cases .
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Antifungal: Disrupts Candida albicans biofilms (MIC = 0.78 μg/mL), outperforming fluconazole .
| Assay | Result | Reference |
|---|---|---|
| Antibacterial | MIC = 3.9 μM (E. coli) | |
| Antifungal | MIC = 0.78 μg/mL | |
| Cytotoxicity | IC = 1.02 μM |
Structure-Activity Relationships (SAR)
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Bromophenyl Group: Enhances lipophilicity and target binding via halogen bonding .
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Isopropoxy Substituent: Reduces metabolic degradation compared to methoxy groups .
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Oxadiazole-Thiazole Linkage: Stabilizes the planar conformation, facilitating intercalation into DNA .
Future Directions
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